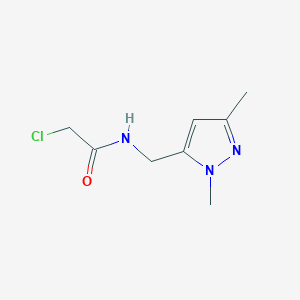
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide, also known as CDMA, is a chemical compound that has gained attention in scientific research due to its potential biological applications.
Mecanismo De Acción
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is believed to exert its biological effects through the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on cancer cells. However, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been shown to have off-target effects on other enzymes, which can lead to unintended biological effects. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could focus on its potential applications in combination with other cancer therapies, as well as its potential use in other disease states such as neurodegenerative diseases. Further investigation into the off-target effects of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide on other enzymes could also provide insight into its biological effects. Additionally, research on the development of more soluble forms of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could expand its potential use in experimental settings.
In conclusion, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is a promising compound for scientific research due to its potential applications in cancer therapy, anti-inflammatory agents, and neuroprotection. While there are limitations to its use in lab experiments, continued research on 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could lead to new insights into its biological effects and potential therapeutic applications.
Métodos De Síntesis
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with 1,3-dimethyl-1H-pyrazole in the presence of a base, followed by the reaction with methylamine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been studied for its potential applications in cancer therapy, specifically as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties.
Propiedades
IUPAC Name |
2-chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-3-7(12(2)11-6)5-10-8(13)4-9/h3H,4-5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVPGZZRDPMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)






![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)
![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
